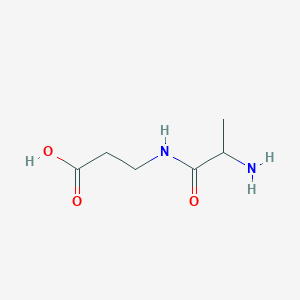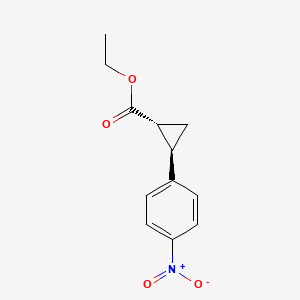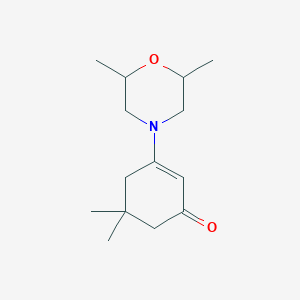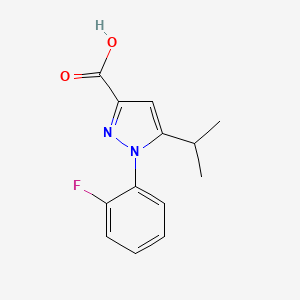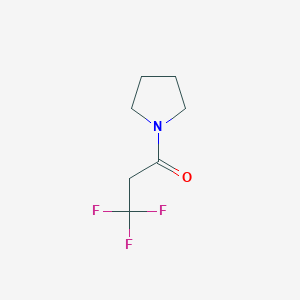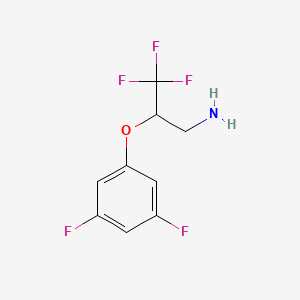
2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine” is an organic molecule that contains a trifluoropropan-1-amine group attached to a difluorophenoxy group. The presence of multiple fluorine atoms suggests that it might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluoropropan-1-amine group and a 3,5-difluorophenoxy group. The electronegativity of the fluorine atoms could result in interesting electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amine and ether functional groups, as well as the electronegative fluorine atoms. The amine group might undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could result in high electronegativity and polarity .科学的研究の応用
2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine has been used in a variety of scientific research applications. It has been used as a tool for investigating the mechanisms of action of various compounds. It has also been used in studies related to biochemical and physiological effects, as well as in studies related to drug metabolism and pharmacokinetics. In addition, it has been used in studies related to enzyme inhibition and enzyme activation.
作用機序
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine is currently unavailable . These properties, which impact the bioavailability of the compound, would need to be determined through pharmacokinetic studies.
実験室実験の利点と制限
The advantages of using 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine in lab experiments include its high solubility in a variety of solvents, its stability in aqueous solutions, and its low toxicity. Its limitations include its low solubility in some solvents, its potential to form insoluble precipitates, and its potential to react with other compounds.
将来の方向性
Potential future directions for the use of 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine include its use in drug development, as a tool for investigating the mechanisms of action of various compounds, and its use in studies related to biochemical and physiological effects. Additionally, it may be used in studies related to enzyme inhibition and enzyme activation. It may also be used as a tool for studying drug metabolism and pharmacokinetics. Finally, its potential to interact with proteins and receptors in the body may be further explored.
合成法
2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine can be synthesized by a variety of methods. One of the most common methods is the reaction of 3,5-difluorophenol and trifluoromethylchloride in the presence of a base, such as triethylamine. This reaction yields this compound in high yields. Another method involves the reaction of 3,5-difluorophenol and trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. This reaction also yields this compound in high yields.
Safety and Hazards
特性
IUPAC Name |
2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO/c10-5-1-6(11)3-7(2-5)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEFJXONLOHTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

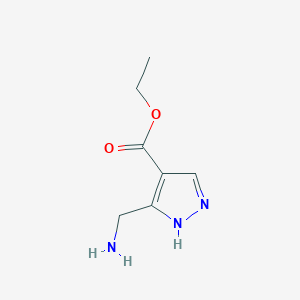
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)
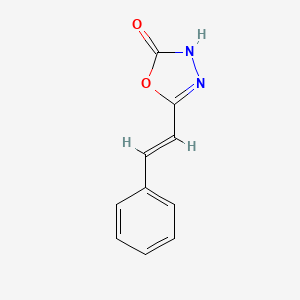
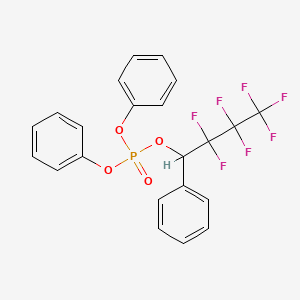
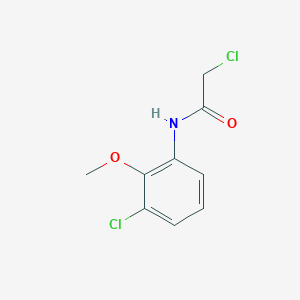
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
